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Compound of Interest

Compound Name:
3-Isobutylisoxazole-5-carboxylic

acid

Cat. No.: B1294014 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Isobutylisoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug

development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition. This document is intended for researchers, scientists, and professionals in

the field of drug development.

Chemical Structure and Properties
IUPAC Name: 3-(2-methylpropyl)isoxazole-5-carboxylic acid

Molecular Formula: C₈H₁₁NO₃

Molecular Weight: 169.18 g/mol

CAS Number: 910321-93-6[1]

Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for 3-
Isobutylisoxazole-5-carboxylic acid based on its chemical structure and general principles of

spectroscopy for carboxylic acids and isoxazole derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet, Broad 1H -COOH

~6.5 - 7.0 Singlet 1H Isoxazole C4-H

~2.7 Doublet 2H -CH₂-

~2.1 Multiplet 1H -CH(CH₃)₂

~1.0 Doublet 6H -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~165 - 185 -COOH

~160 - 170 Isoxazole C3 & C5

~100 - 110 Isoxazole C4

~30 - 40 -CH₂-

~25 - 35 -CH(CH₃)₂

~20 - 25 -CH(CH₃)₂

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500 - 3300 Strong, Very Broad
O-H stretch (Carboxylic acid

dimer)

~2960 Medium C-H stretch (Alkyl)

1710 - 1760 Strong, Sharp C=O stretch (Carboxylic acid)

~1600 Medium C=N stretch (Isoxazole ring)

1395 - 1440 Medium O-H bend

1210 - 1320 Strong C-O stretch

910 - 950 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

169 [M]⁺ (Molecular Ion)

152 [M-OH]⁺

124 [M-COOH]⁺

112 [M-C₄H₉]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Actual

parameters may vary depending on the instrument and specific experimental conditions.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[2] The

sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl
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sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.[2] For ¹H

NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.[2]

Data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q =

quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR,

chemical shifts are also reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

[2]

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr

pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is

typically recorded over a range of 4000 to 400 cm⁻¹.[3] The characteristic broad O-H stretch of

the carboxylic acid is due to hydrogen-bonded dimers.[4][5]

Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization

(ESI) being common for polar molecules like carboxylic acids.[2] High-Resolution Mass

Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to

confirm the elemental composition of the molecule.[2] The fragmentation pattern, obtained

through tandem mass spectrometry (MS/MS), provides valuable structural information.[6]

Workflow and Data Analysis
The general workflow for the spectroscopic analysis of a compound like 3-Isobutylisoxazole-
5-carboxylic acid involves a systematic approach to elucidating its chemical structure.
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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for 3-Isobutylisoxazole-5-
carboxylic acid. Researchers should always acquire their own data for confirmation and

further analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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